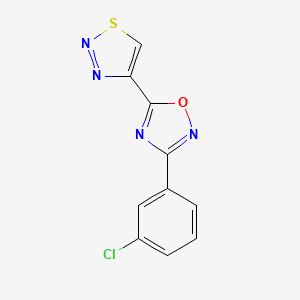
3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole, also known as CPTO, is a heterocyclic compound that has gained attention due to its potential applications in various fields of scientific research. CPTO is a member of the oxadiazole family, which is known for its diverse biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has also been studied for its potential use as an antifungal and antibacterial agent.
In material science, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and liquid crystals. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole-based materials have also been studied for their potential use in organic electronics and photovoltaic devices.
In agriculture, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been investigated for its potential use as a plant growth regulator. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to enhance the growth and yield of various crops, including rice, wheat, and soybean.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to induce apoptosis by activating caspase-3 and caspase-9. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has also been found to inhibit cell proliferation by arresting the cell cycle at the G1 phase.
In bacteria and fungi, 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to disrupt cell membrane integrity and inhibit cell growth. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole has been found to exhibit potent activity against cancer cells and various pathogens, while showing low toxicity to normal cells.
However, one of the limitations of using 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole in lab experiments is its limited solubility in water. This can make it difficult to prepare 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole solutions for in vitro and in vivo experiments. Another limitation is the lack of information on the long-term toxicity and pharmacokinetics of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole. One direction is to investigate the potential use of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to explore the use of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole-based materials in various applications, such as organic electronics and photovoltaic devices. Further research is also needed to elucidate the mechanism of action of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole involves the reaction of 3-chlorobenzoic acid with thiosemicarbazide to form 3-(3-chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid. The latter compound is then converted to 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole by reaction with phosphoryl chloride and triethylamine. The overall synthesis method is efficient and yields high purity 3-(3-Chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-(thiadiazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4OS/c11-7-3-1-2-6(4-7)9-12-10(16-14-9)8-5-17-15-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMLHJYELGYUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2554469.png)
![6-chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2554472.png)

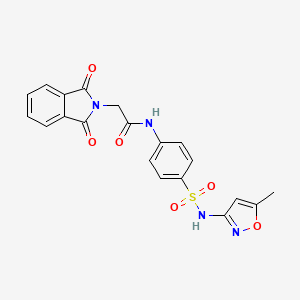
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2554478.png)
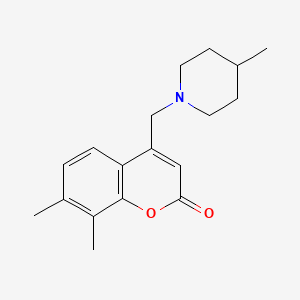
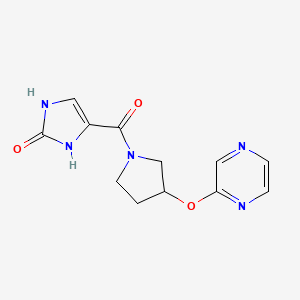
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2554483.png)
![2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2554484.png)
![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide](/img/structure/B2554486.png)

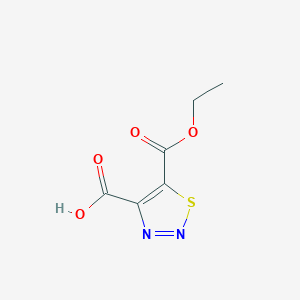
![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)
![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)